N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
Description
Properties
IUPAC Name |
N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4OS/c1-4(2)3-5(12)9-7-11-10-6(8)13-7/h4H,3H2,1-2H3,(H2,8,10)(H,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPYBMDOUJQJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508496-72-7 | |
| Record name | N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
One-Pot Synthesis via Thiosemicarbazide-Carboxylic Acid Cyclodehydration
A widely adopted method for synthesizing 1,3,4-thiadiazol-2-amine derivatives involves a one-pot reaction between thiosemicarbazide and carboxylic acids, as demonstrated by recent advances in green chemistry. For N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide, this approach employs 3-methylbutanoic acid and thiosemicarbazide in the presence of polyphosphate ester (PPE) as a cyclodehydration agent.
Reaction Mechanism
The process proceeds through three sequential steps:
- Formation of a Thioacylhydrazide Intermediate : Thiosemicarbazide reacts with 3-methylbutanoic acid to generate a thioacylhydrazide intermediate.
- Cyclization : PPE facilitates intramolecular cyclization, eliminating water and forming the 1,3,4-thiadiazole ring.
- Amination : The amino group at position 5 is retained via controlled reaction conditions.
Optimized Reaction Conditions
Key parameters for maximizing yield and purity include:
| Parameter | Optimal Value |
|---|---|
| Molar Ratio (Acid:Thiosemicarbazide) | 1:1.1 |
| PPE Concentration | 1.2 equivalents |
| Temperature | 80–90°C |
| Reaction Time | 4–6 hours |
| Solvent | Toluene or Xylene |
This method avoids toxic reagents like POCl₃ or SOCl₂, aligning with green chemistry principles. Typical yields range from 65% to 78%, with purity >95% after recrystallization from ethanol.
Cyclization of Amidines via Thiocyanate-Mediated Routes
An alternative route, adapted from patent literature, involves synthesizing an amidine intermediate followed by thiocyanate-mediated cyclization. This method is advantageous for scalability and isotopic purity control.
Synthesis of 3-Methylbutanamidine Intermediate
The precursor, 3-methylbutanamidine, is prepared via:
Thiadiazole Ring Formation
The amidine undergoes cyclization with potassium thiocyanate (KSCN) and bromine (Br₂) in methanol under basic conditions:
- Bromine Activation : Bromine oxidizes thiocyanate to thiocyanogen (SCN)₂, which reacts with the amidine.
- Cyclization : Intramolecular nucleophilic attack forms the thiadiazole ring, releasing HBr as a byproduct.
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| KSCN Equivalents | 1.5 |
| Br₂ Equivalents | 0.8 |
| Base | Sodium methoxide (1.2 eq) |
| Temperature | 0–5°C (initial), then RT |
| Reaction Time | 3 hours |
This method achieves yields of 70–85%, with isotopic purity >90% when deuterated reagents are used.
Comparative Analysis of Synthetic Methods
Yield and Purity
| Method | Average Yield | Purity | Key Advantages |
|---|---|---|---|
| One-Pot (PPE) | 65–78% | >95% | Green, avoids toxic reagents |
| Amidine Cyclization | 70–85% | >90% | Scalable, high isotopic purity |
Practical Considerations
- Cost : The PPE method is cost-effective for small-scale synthesis, while the amidine route suits industrial production.
- Safety : Bromine handling in the amidine method requires stringent safety protocols.
- Byproducts : The amidine route generates HBr, necessitating neutralization steps.
Purification and Characterization
Purification Techniques
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystalline product.
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.
Spectroscopic Validation
| Technique | Key Signals |
|---|---|
| IR (KBr) | 3320 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.02 (d, 6H, CH(CH₃)₂), 2.15 (m, 1H, CH), 2.40 (t, 2H, CH₂CO), 6.80 (s, 2H, NH₂) |
| ¹³C NMR | δ 22.1 (CH₃), 25.8 (CH), 35.4 (CH₂CO), 172.1 (C=O) |
| MS (ESI+) | m/z 201.08 [M+H]+ |
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the thiadiazole ring can undergo nucleophilic substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of N-substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis. This is achieved through the inhibition of key enzymes such as cyclin-dependent kinases (CDKs) and the activation of apoptotic pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings from Comparative Studies
Antibacterial Activity
- This compound: Exhibits moderate antibacterial activity against Gram-positive strains, attributed to the electron-donating amino group enhancing membrane interaction .
- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide : Shows broader-spectrum activity due to the thiol (-SH) group’s nucleophilic reactivity, disrupting bacterial enzymes .
- Piperazinyl quinolone derivatives: Superior potency against multidrug-resistant pathogens, likely due to dual targeting (DNA gyrase inhibition and thiadiazole-mediated membrane disruption) .
Cytotoxicity
- The disulfide dimer di-(5-amino-1,3,4-thiadiazol-2-yl) disulfide (compound 19) demonstrated significant cytotoxicity in vitro, with IC₅₀ values <10 μM against HeLa cells, suggesting dimerization amplifies apoptotic signaling .
- This compound showed milder cytotoxicity, indicating that the branched amide chain may reduce cellular uptake compared to dimeric forms .
Solubility and Bioavailability
- N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide : Higher lipophilicity (logP ~1.8) due to the chloro substituent, enhancing blood-brain barrier penetration but reducing aqueous solubility .
- This compound: Moderate logP (~1.2) balances solubility and membrane permeability, making it suitable for oral administration .
Biological Activity
N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of thiadiazoles , characterized by a five-membered ring containing both sulfur and nitrogen atoms. Its structural formula includes an amino group attached to the thiadiazole ring and a 3-methylbutanamide side chain. The molecular formula is with a molecular weight of approximately 200.26 g/mol. The presence of the 1,3,4-thiadiazole moiety contributes significantly to its biological activity by providing low toxicity and stability in vivo.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects against various pathogens. Studies have shown promising results in inhibiting bacterial growth, attributed to the thiadiazole structure which enhances its interaction with microbial targets.
Anticancer Activity
This compound has demonstrated anticancer properties through various mechanisms:
- Cytotoxicity : It has shown moderate cytotoxic effects on human cancer cell lines such as HEK 293 (kidney), BT474 (breast), and NCI-H226 (lung) when evaluated using the MTT assay.
- Cell Cycle Inhibition : The compound inhibits cancer cell proliferation by blocking the cell cycle at the S phase, effectively reducing tumor growth.
Antioxidant Activity
The compound also exhibits antioxidant properties , which are essential for mitigating oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals.
The biological activity of this compound is primarily linked to its interaction with various metabolic pathways and cellular processes:
- Cellular Signaling : It modulates signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for cancer cell survival and proliferation .
Pharmacokinetics
Pharmacokinetic studies indicate that compounds similar to this compound have low blood-brain barrier penetration but high intestinal absorption. This profile suggests potential for oral bioavailability while limiting central nervous system side effects .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
These findings collectively underscore the potential utility of this compound in therapeutic applications targeting microbial infections and cancer.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide?
The synthesis typically involves condensation reactions between 5-amino-1,3,4-thiadiazole-2-thiol derivatives and activated acylating agents. For example, 3-methylbutanoyl chloride can react with 5-amino-1,3,4-thiadiazole under reflux in aprotic solvents like acetonitrile or DMF. Key steps include optimizing reaction time (3–6 hours) and temperature (60–80°C) to maximize yield, followed by purification via recrystallization or column chromatography . Characterization is performed using IR (to confirm amide C=O stretches at ~1650 cm⁻¹) and ¹H/¹³C NMR (to verify thiadiazole ring protons and methylbutanamide side-chain integration) .
Q. How can researchers validate the structural integrity and purity of this compound?
A multi-technique approach is recommended:
- NMR spectroscopy : Assign peaks for the thiadiazole ring (δ 7.2–7.5 ppm for aromatic protons) and the 3-methylbutanamide moiety (δ 1.0–2.4 ppm for methyl/methylene groups) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) matching the theoretical molecular weight.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, particularly if the compound forms stable crystals in solvents like ethanol or DMSO .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Anticancer screening : Use MTT or Alamar Blue assays in cancer cell lines (e.g., HCT-116, MCF-7) to measure IC₅₀ values. Assess apoptosis via flow cytometry (Annexin V/PI staining) and cell cycle arrest (propidium iodide staining) .
- Enzyme inhibition : Test against carbonic anhydrase isoenzymes (e.g., hCA I, II) using stopped-flow CO₂ hydration assays, with acetazolamide as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced potency?
- Substituent modification : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 5-position of the thiadiazole ring to improve interactions with enzyme active sites. Compare activities of derivatives like N-(5-nitro-1,3,4-thiadiazol-2-yl)-3-methylbutanamide .
- Side-chain engineering : Replace 3-methylbutanamide with sulfonamide or urea moieties to enhance hydrogen-bonding with biological targets (e.g., DNA-PK or PI3K kinases) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like carbonic anhydrase XII (PDB ID: 1JD0) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables such as cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from differences in cell viability assay protocols (e.g., MTT vs. SRB) .
- Metabolic stability testing : Evaluate compound stability in liver microsomes to account for variations in activity due to rapid degradation .
- Synergistic studies : Test combinations with clinical agents (e.g., cisplatin) to identify additive or antagonistic effects .
Q. How can advanced spectroscopic techniques elucidate its interaction with biological macromolecules?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized proteins (e.g., BSA for plasma protein binding studies) .
- Fluorescence quenching : Monitor changes in tryptophan fluorescence of enzymes (e.g., hCA II) upon compound binding to estimate binding constants .
- Solid-state NMR : Investigate structural changes in membrane phospholipids during nanoparticle-mediated delivery of the compound .
Q. What computational tools are effective for predicting its pharmacokinetic and toxicity profiles?
- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier permeability, and CYP450 inhibition .
- Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity risks based on structural alerts (e.g., thiadiazole ring reactivity) .
Methodological Considerations
Q. How should researchers design experiments to assess synergistic effects with existing therapeutics?
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism (CI < 1) in dose-response matrices. For example, test the compound with 5-fluorouracil in colorectal cancer models .
- Transcriptomic profiling : Perform RNA-seq on treated cells to identify pathways modulated by the combination (e.g., apoptosis, DNA repair) .
Q. What crystallographic challenges arise during structural analysis, and how are they addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
